3-Bromo-4-ethoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUUPGZANQRCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363470 | |
| Record name | 3-bromo-4-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108373-05-3 | |
| Record name | 3-bromo-4-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-ethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Bromo 4 Ethoxybenzaldehyde
Strategic Retrosynthetic Analysis Approaches
Retrosynthetic analysis reveals two primary logical bond disconnections for 3-bromo-4-ethoxybenzaldehyde, leading to distinct synthetic strategies. These approaches involve either introducing the bromine atom before the ethoxy group or vice versa.
Bromination Followed by Etherification Routes Utilizing Activated Benzaldehyde (B42025) Precursors
One common synthetic route begins with the bromination of an activated benzaldehyde precursor, such as 4-hydroxybenzaldehyde (B117250) or 4-fluorobenzaldehyde.
A frequently employed strategy involves the initial bromination of 4-hydroxybenzaldehyde to form 3-bromo-4-hydroxybenzaldehyde (B1265673). nih.gov This intermediate is then subjected to etherification with an ethylating agent, such as bromoethane (B45996) or diethyl sulfate, in the presence of a base to yield the final product. google.com
Alternatively, starting with 4-fluorobenzaldehyde, bromination can be achieved to produce 3-bromo-4-fluorobenzaldehyde (B1265969). The subsequent etherification proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom is displaced by an ethoxide source. nih.gov This approach can be advantageous due to the activating effect of the fluorine atom towards nucleophilic substitution.
Etherification Prior to Bromination Routes Involving Phenolic Benzaldehyde Intermediates
An alternative retrosynthetic approach involves the initial etherification of a phenolic benzaldehyde intermediate, followed by bromination.
This pathway typically starts with 4-hydroxybenzaldehyde, which is first converted to 4-ethoxybenzaldehyde (B43997) via Williamson ether synthesis. jocpr.com The subsequent step is the electrophilic bromination of 4-ethoxybenzaldehyde. Common brominating agents for this step include bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a catalyst. sci-hub.se
Comparative Studies on Regiocontrol and Selectivity in Electrophilic Aromatic Substitution and Nucleophilic Etherification
The choice between these two primary synthetic routes often hinges on considerations of regiocontrol and selectivity.
In the "etherification prior to bromination" route, the ethoxy group of 4-ethoxybenzaldehyde is an ortho-, para-directing activator for electrophilic aromatic substitution. nih.govlibretexts.orgmasterorganicchemistry.com This means that during bromination, the incoming bromine electrophile will be directed to the positions ortho and para to the ethoxy group. Since the para position is already occupied by the aldehyde group, the primary products will be the desired this compound (ortho substitution) and potentially the undesired 2-bromo-4-ethoxybenzaldehyde. Achieving high selectivity for the 3-bromo isomer can sometimes be challenging and may require careful optimization of reaction conditions. nih.gov
Conversely, the "bromination followed by etherification" route can offer better regiocontrol. For instance, when starting with 4-fluorobenzaldehyde, the fluorine atom's directing effects can lead to high selectivity during bromination. The subsequent nucleophilic aromatic substitution is a well-defined reaction that replaces the fluorine with the ethoxy group without affecting the bromine's position. Similarly, starting with 4-hydroxybenzaldehyde, the hydroxyl group directs the incoming bromine to the ortho position, leading to 3-bromo-4-hydroxybenzaldehyde with high regioselectivity. The subsequent etherification does not alter the substitution pattern on the aromatic ring.
Detailed Synthetic Protocols for Core Compound Synthesis
The successful synthesis of this compound relies on the careful control of reaction parameters to maximize yield and purity.
Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalytic Systems
The optimization of reaction conditions is crucial for an efficient synthesis. Key parameters include temperature, solvent, and the choice of catalyst.
For the bromination of 4-ethoxybenzaldehyde, the reaction is often carried out at controlled temperatures, for instance between 0 and 25°C, to minimize the formation of side products. Common solvents for this transformation include dichloromethane (B109758) or chloroform (B151607). Lewis acid catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are frequently used to polarize the bromine molecule, making it a more effective electrophile. google.com
In the etherification of 3-bromo-4-hydroxybenzaldehyde, a variety of bases and solvents can be employed. A patent describes the use of sodium hydroxide (B78521) in water with benzyltriethylammonium chloride as a phase-transfer catalyst for a similar etherification, achieving a high yield and purity. google.com Another example uses potassium carbonate in dimethylformamide (DMF). nih.gov Microwave-assisted synthesis has also been explored to optimize reaction conditions, with studies showing that solvent choice and the type of base can significantly impact the outcome. researchgate.netresearchgate.net
Below is an interactive data table summarizing various reaction conditions for the synthesis of related compounds, which can inform the optimization for this compound.
| Starting Material | Reagents | Solvent | Temperature | Yield |
| Isovanillin (B20041) | Sodium hydroxide, Bromoethane, Benzyltriethylammonium chloride | Water | 25°C | 94.8% |
| Isovanillin | Potassium carbonate, Bromoethane, Tetrabutylammonium (B224687) fluoride | Water | 25°C | 95.1% |
| 3-bromo-4-fluorobenzaldehyde | Diethylamine, Potassium carbonate | DMF | 55°C | 72.6% |
| 4-hydroxybenzaldehyde | Iodopropane, Potassium carbonate | DMF | 90°C | - |
This table presents data from various sources for the synthesis of similar ether-substituted benzaldehydes and may serve as a guide for optimizing the synthesis of this compound. google.comnih.gov
Yield Enhancement Strategies and Purity Considerations in Synthesis
Maximizing the yield and ensuring the purity of this compound are paramount for its use in subsequent applications. Several strategies can be employed to achieve these goals.
To enhance the yield, it is important to carefully control the stoichiometry of the reactants. For instance, in the bromination of 4-ethoxybenzaldehyde, using more than a 1:1 ratio of brominating agent to substrate can lead to the formation of dibrominated byproducts. The choice of catalyst and its loading (typically 5-10 mol%) can also significantly influence the reaction rate and, consequently, the yield.
Purification of the final product is typically achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water, can effectively remove impurities. For more challenging separations, silica (B1680970) gel column chromatography using a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297) is a common technique. The purity of the final compound is often assessed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. fishersci.ca A purity of over 97% is often desired for commercial products. fishersci.ca
Considerations for Industrial Production and Scalability of Synthetic Routes
The transition of a synthetic route from a laboratory setting to industrial-scale production introduces a distinct set of challenges and considerations. For the synthesis of this compound, scalability requires a focus on cost-effectiveness, safety, environmental impact, and process robustness. Key factors include the selection of starting materials, the efficiency of each chemical transformation, and the implementation of technologies that favor large-scale operations.
Two primary synthetic pathways to this compound are typically considered for industrial application:
Direct Bromination of 4-ethoxybenzaldehyde: This route involves the electrophilic aromatic substitution of 4-ethoxybenzaldehyde. The ethoxy group is an ortho-, para-directing activator, making the position ortho to the ethoxy group (and meta to the aldehyde) susceptible to bromination.
Etherification of 3-bromo-4-hydroxybenzaldehyde: This two-step approach begins with the bromination of 4-hydroxybenzaldehyde, followed by the etherification of the resulting intermediate's hydroxyl group to install the ethyl ether.
The industrial viability of these routes hinges on several process parameters. For instance, a method using hydrogen peroxide and hydrobromic acid as brominating agents has been reported to achieve a yield of 70.04% for this compound, presenting a potentially scalable option. evitachem.com
For related compounds, process optimization has demonstrated significant improvements in yield and purity, which are directly applicable considerations for this compound. A patented method for the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797), a structurally similar compound, highlights the advantages of phase-transfer catalysis. google.com By reacting isovanillin with bromoethane in water using a catalyst like tetrabutylammonium bromide, yields exceeding 95% with purities of over 99% were achieved. google.com This approach is highly suitable for industrial production due to its high efficiency, use of water as a solvent (reducing cost and environmental impact), and simple product isolation via filtration. google.com
The challenges of scaling up from laboratory to commercial production are multifaceted, as summarized in the table below.
| Parameter | Laboratory Scale | Pilot / Industrial Scale | Key Considerations for this compound |
|---|---|---|---|
| Reactor Volume | 0.1 - 5 L | 100 L - 5000+ L | Heat transfer becomes critical. Exothermic reactions like bromination require efficient cooling systems to prevent runaway reactions and side-product formation. |
| Reagent Addition | Manual, dropwise addition | Automated, controlled pumping | Controlled addition of bromine or brominating agents is essential to maintain regioselectivity and minimize di-bromination. |
| Temperature Control | Easily managed with ice baths or heating mantles | Requires jacketed reactors with thermal fluids | Precise temperature control (e.g., 0–5°C during bromination) is crucial for maximizing yield and purity. |
| Work-up & Purification | Liquid-liquid extraction, column chromatography | Crystallization, filtration, distillation | Switching from chromatography to crystallization is necessary for cost-effective, large-scale purification. The synthesis of related compounds via phase-transfer catalysis in water allows direct filtration of the product, simplifying the process significantly. google.com |
| Waste Management | Minimal, often handled by a central facility | Significant volumes requiring treatment | Aqueous-based syntheses are preferred to minimize organic solvent waste. google.com Use of hazardous solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) presents disposal challenges on an industrial scale. uib.nomdpi.com |
A comparative analysis of the two primary synthetic routes reveals distinct advantages and disadvantages concerning their scalability.
| Factor | Route 1: Bromination of 4-ethoxybenzaldehyde | Route 2: Etherification of 3-bromo-4-hydroxybenzaldehyde | Industrial Scalability Assessment |
|---|---|---|---|
| Number of Steps | One | Two | Route 1 is more atom-economical and has lower processing costs due to fewer steps. |
| Starting Material Cost | Moderate (4-ethoxybenzaldehyde) | Low (4-hydroxybenzaldehyde) | Route 2 uses a more readily available and cheaper starting material. |
| Reaction Control | Requires careful control of bromination to ensure regioselectivity and prevent over-bromination. | Bromination of 4-hydroxybenzaldehyde is well-established. The subsequent etherification is typically high-yielding and clean. google.comuib.no | Route 2 may offer better overall process control, as each step can be optimized independently. The etherification step, in particular, can be driven to completion with high purity. google.com |
| Safety & Environment | Involves handling of hazardous bromine or NBS. Use of chlorinated solvents is common. mdpi.com | Also involves bromination. However, the etherification step can be performed in water with a phase-transfer catalyst, which is a green and safe industrial practice. google.com | Route 2 has a higher potential for being adapted into a greener process, reducing reliance on volatile organic solvents. |
| Potential for Continuous Flow | High. Fast, exothermic reactions like bromination are well-suited for the enhanced safety and control of flow reactors. umontreal.camdpi.com | High. Multi-step syntheses can be linked in a continuous flow system, eliminating the need to isolate intermediates. mdpi.com | Both routes are amenable to modern manufacturing technologies. Continuous flow processing can significantly improve space-time yield and process safety for either pathway. umontreal.ca |
Advanced manufacturing technologies, particularly continuous flow chemistry, offer a transformative approach to scaling the synthesis of this compound. Continuous flow reactors provide superior heat and mass transfer compared to batch reactors, enabling highly exothermic or fast reactions to be performed safely and efficiently. umontreal.ca For reactions like bromination or lithiation, this technology minimizes the volume of hazardous intermediates present at any given time, drastically improving process safety. umontreal.ca Reports on related syntheses show that implementing continuous flow systems can increase space-time yield significantly, making it a compelling option for industrial production.
Chemical Reactivity and Derivatization Strategies of 3 Bromo 4 Ethoxybenzaldehyde
Transformations of the Aldehyde Moiety
The aldehyde group is a key site for a variety of chemical reactions, enabling the introduction of new functional groups and the extension of the carbon skeleton.
Nucleophilic Addition Reactions for Functional Group Introduction
The carbonyl carbon of the aldehyde group in 3-bromo-4-ethoxybenzaldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of a wide array of derivatives. For instance, nucleophilic addition reactions can lead to the formation of alcohols and other functionalized products. smolecule.com The electron-withdrawing nature of the bromine atom and the aldehyde group itself enhances the electrophilicity of the carbonyl carbon, facilitating these reactions.
Reduction Reactions to Corresponding Alcohol Derivatives
The aldehyde functionality of this compound can be readily reduced to a primary alcohol, yielding 3-bromo-4-ethoxybenzyl alcohol. evitachem.comsmolecule.com This transformation is typically achieved using common reducing agents.
Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.comsmolecule.com These hydride reagents donate a hydride ion to the electrophilic carbonyl carbon, which upon aqueous workup, results in the formation of the corresponding alcohol. The reduction of various aldehydes and ketones to their corresponding alcohols can be efficiently carried out using zinc borohydride complexes as well. orientjchem.org
Table 1: Reduction of this compound
| Reactant | Reducing Agent | Product |
|---|---|---|
| This compound | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 3-Bromo-4-ethoxybenzyl alcohol |
Condensation Reactions, including Claisen-Schmidt and Hydrazide Formation
Claisen-Schmidt Condensation: this compound can participate in Claisen-Schmidt condensation reactions. This reaction involves the base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone to form a β-hydroxy carbonyl compound, which often dehydrates to yield an α,β-unsaturated ketone (a chalcone). d-nb.infonih.gov For example, the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2,4-dihydroxyacetophenone in the presence of a base like potassium hydroxide (B78521) (KOH) yields a chalcone (B49325) derivative. scientific.netscientific.netresearchgate.net Similarly, 3-bromo-4-methoxybenzaldehyde (B45424) can be used to synthesize chalcones. mdpi.com These reactions are fundamental in the synthesis of flavonoids and other related compounds. nih.gov
Hydrazide Formation: The aldehyde group can also react with hydrazides to form hydrazones. For instance, 3-bromo-4-hydroxy-5-methoxybenzaldehyde can be condensed with hexanohydrazide (B1294361) to produce N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)hexanohydrazide. ontosight.ai This reaction typically involves stirring the aldehyde and the hydrazide in a suitable solvent like methanol (B129727). aip.org The resulting hydrazones are a class of compounds with a wide range of biological activities. ontosight.ai A similar reaction of 4-methoxybenzaldehyde (B44291) with 3-bromobenzohydrazide in methanol yields (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol solvate. iucr.org
Table 2: Condensation Reactions of Substituted Benzaldehydes
| Benzaldehyde (B42025) Derivative | Reactant | Reaction Type | Product |
|---|---|---|---|
| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | 2,4-dihydroxyacetophenone | Claisen-Schmidt Condensation | 2',4'-Dihydroxy-3-bromo-4-hydroxy-5-methoxychalcone scientific.netscientific.netresearchgate.net |
| 3-Bromo-4-methoxybenzaldehyde | 3',4',5'-Trimethoxyacetophenone | Claisen-Schmidt Condensation | 2-Bromo-3',4,4',5'-tetramethoxychalcone mdpi.com |
| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | Hexanohydrazide | Hydrazide Formation | N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)hexanohydrazide ontosight.ai |
| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | Salicyl hydrazide | Hydrazide Formation | (E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide aip.org |
| 4-Methoxybenzaldehyde | 3-Bromobenzohydrazide | Hydrazide Formation | (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide iucr.org |
Reactions at the Aromatic Ring
The substituents on the benzene (B151609) ring of this compound direct the course of further reactions on the aromatic nucleus.
Electrophilic Substitution Pathways Directed by Substituents
The ethoxy group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The aldehyde group is a deactivating, meta-directing group. The interplay of these directing effects determines the position of incoming electrophiles. The bromine atom's presence can enhance the reactivity of the compound in certain electrophilic substitution reactions. cymitquimica.com For instance, the bromination of 4-hydroxybenzaldehyde (B117250) can be controlled to produce 3-bromo-4-hydroxybenzaldehyde (B1265673).
Nucleophilic Aromatic Substitution (SNAr) on the Bromine Atom
The bromine atom on the aromatic ring can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. evitachem.com This type of reaction is facilitated by the presence of the electron-withdrawing aldehyde group, which activates the ring towards nucleophilic attack. uni-tuebingen.de Strong nucleophiles such as amines, thiols, or alkoxides can displace the bromide ion. For example, 3-bromo-4-fluorobenzaldehyde (B1265969) can undergo SNAr with an alcohol in the presence of a base to form an ether linkage.
Table 3: Nucleophilic Aromatic Substitution of Brominated Benzaldehydes
| Substrate | Nucleophile | Product |
|---|---|---|
| 3-Bromo-4-isobutoxybenzaldehyde | Amines, thiols, or alkoxides | Corresponding substituted benzaldehyde |
| 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde | Amines or thiols | Corresponding substituted benzaldehyde |
| 3-Bromo-4-fluorobenzaldehyde | 2-(Pyrrolidin-1-yl)ethanol | 3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation
The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon (C-C) bonds, allowing for the introduction of a wide variety of substituents at the 3-position. Among these, the Suzuki-Miyaura coupling reaction is one of the most utilized methods due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives. mdpi.com
The Suzuki-Miyaura reaction involves the coupling of an organohalide (in this case, the bromo-substituent of this compound) with an organoboron compound, such as a boronic acid or a boronic ester. The reaction is catalyzed by a palladium(0) complex. mdpi.comuwindsor.ca The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. uwindsor.ca
The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a vast array of biaryl compounds and other complex molecules starting from this compound. mdpi.com For instance, coupling with arylboronic acids yields 3-aryl-4-ethoxybenzaldehydes, which are precursors to various complex structures. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. mdpi.commdpi.com
| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | 90 °C | Monosubstituted and Bisubstituted Products | 31-46% | mdpi.com |
| 2-bromo-4-methoxybenzaldehyde | 5-formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) | NaOH (3 M aq.) | Not Specified | 120 °C (Microwave) | Bis-benzaldehyde 7 | 48% | mdpi.com |
| Bromochalcone 13 | Boronated chalcone 15 | Pd(PPh₃)₄ | Not Specified | Not Specified | Not Specified | Arylated chalcone 16 | Not Specified | mdpi.com |
Reactions Involving the Ethoxy Group and Its Functionalization
The ethoxy group (-OCH₂CH₃) in this compound is generally a stable ether linkage. However, under specific conditions, it can undergo reactions, primarily involving cleavage of the ether bond. This process, known as O-deethylation, results in the formation of a hydroxyl group, converting the parent molecule into 3-bromo-4-hydroxybenzaldehyde.
One of the significant pathways for the functionalization of such alkoxy groups is through metabolic processes. Cytochrome P450 (CYP) enzymes, for example, can catalyze the O-dealkylation of aromatic ethers. nih.gov This oxidative reaction proceeds via hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate. This intermediate then spontaneously breaks down to yield the corresponding phenol (B47542) and acetaldehyde. nih.gov While this is a common metabolic fate for many drug molecules containing alkoxy groups, similar transformations can be achieved in a laboratory setting using specific reagents. nih.gov
Direct chemical cleavage of the aryl-ether bond in the ethoxy group typically requires harsh conditions, such as strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). These reagents are effective for cleaving ethers but may not be compatible with the aldehyde functional group present in the molecule without appropriate protection strategies.
Beyond cleavage, the ethoxy group itself is not highly reactive. It is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. However, in this compound, the positions ortho to the ethoxy group are already substituted (by the bromine and the aldehyde group's carbon), and the para position is occupied by the bromine atom, thus limiting further electrophilic aromatic substitution reactions directed by the ethoxy group.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecular Architecture
The unique arrangement of functional groups in 3-bromo-4-ethoxybenzaldehyde and its analogs makes it a crucial starting material for the synthesis of intricate organic molecules. The aldehyde can undergo reactions like oxidation, reduction, and condensation, while the bromo-substituent is amenable to various coupling and substitution reactions, providing a gateway to molecular diversity. evitachem.comsci-hub.se
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable precursor for their assembly. Analogs of this compound are utilized as building blocks in the creation of complex heterocyclic structures. For instance, the related 3-bromo-4-methoxybenzaldehyde (B45424) is a key reagent in the synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole, a notable heterocyclic system. chemicalbook.com Furthermore, research on similar bromo-aldehydes demonstrates their utility in constructing azlactones, which are themselves important intermediates for amino acids and other bioactive compounds. mdpi.com The strategic placement of the bromo and aldehyde groups facilitates cyclization reactions, leading to a wide array of ring systems with potential applications in various scientific fields.
The utility of this compound is prominently featured in medicinal chemistry, where it functions as an intermediate in the synthesis of potential therapeutic agents. guidechem.comevitachem.com The core structure is a scaffold for developing molecules with a range of biological activities. Derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. evitachem.comsmolecule.comguidechem.com
Research has shown that related bromo-aldehydes are instrumental in synthesizing complex natural products and their analogs. mdpi.com For example, 3-bromo-4-methoxybenzaldehyde has been used in the total synthesis of engelhardione and as a starting material for antiproliferative bromotyrosine derivatives. chemicalbook.commdpi.com Analogs are also used to create chalcones, which are known precursors to flavonoids and possess antioxidant properties. researchgate.netresearchgate.net The compound's derivatives are also explored in the context of neurological disorders, with the piperidine-containing analog showing potential neuroactive properties. A derivative of this compound has also been identified as a potential inhibitor of sodium-dependent glucose cotransporters (SGLT), suggesting applications in diabetes management.
| Precursor/Analog | Target Bioactive Molecule Class/Example | Potential Application |
| 3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde | SGLT Inhibitors | Diabetes |
| 3-Bromo-4-methoxybenzaldehyde | Bromotyrosine Derivatives | Antiproliferative mdpi.com |
| 3-Bromo-4-propoxybenzaldehyde | Caspase-activating compounds | Anticancer |
| 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde | Antimicrobial/Anticancer agents | Infectious Diseases, Oncology evitachem.com |
| 3-Bromo-4-methoxybenzaldehyde | Analgesic/Anti-inflammatory intermediates | Pain & Inflammation Management ontosight.ai |
| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | Chalcones | Antioxidant researchgate.net |
This table presents examples of bioactive molecules synthesized from this compound or its close analogs, highlighting their potential therapeutic applications.
Beyond pharmaceuticals, this compound and its derivatives are valuable in the agricultural sector. guidechem.com They serve as intermediates in the development of agrochemicals, including pesticides and plant growth regulators. smolecule.com Benzoic acid compounds, which can be derived from benzaldehydes, are known to have herbicidal and antibacterial properties, providing lead structures for new agrochemicals. google.com A patent has been filed for 3-bromo-4-ethoxybenzoic acid, the oxidized derivative of this compound, detailing its effectiveness against agricultural pathogens like apple canker and grape white rot. google.com The patent also highlights its utility as a plant growth regulator, underscoring its importance in agricultural production. google.com This demonstrates the compound's role in creating substances that can protect crops and manage their growth. mdpi.com
Contribution to Functionalized Polymers and Dyes
The reactivity of this compound makes it a useful monomer or precursor in the synthesis of specialty polymers and dyes. smolecule.com Its derivatives can be incorporated into polymer backbones to impart specific functionalities. smolecule.comontosight.ai The presence of the aromatic ring and reactive handles allows for the creation of materials with tailored optical or electronic properties. smolecule.com Furthermore, the compound serves as a precursor in the production of dyes and pigments for various industrial applications. smolecule.com
Precursor for Novel Functional Materials
The application of this compound extends to the creation of novel functional materials. bldpharm.com It is considered a building block for specialty chemicals and materials that have applications beyond traditional polymers and dyes. evitachem.comontosight.ai Its utility in materials science is linked to its capacity to be chemically modified to produce materials with specific, desirable properties for advanced technological uses. bldpharm.comevitachem.com
| Application Area | Description |
| Functionalized Polymers | Serves as a building block or monomer to create polymers with specific chemical functionalities. smolecule.comontosight.ai |
| Dyes and Pigments | Used as an intermediate in the manufacturing of coloring agents for various industries. smolecule.com |
| Specialty Chemicals | Acts as a precursor for the synthesis of unique chemicals used in advanced material applications. evitachem.com |
| Novel Functional Materials | A starting point for developing new materials with tailored physical and chemical properties. bldpharm.comontosight.ai |
This table summarizes the documented and potential applications of this compound in the field of materials science.
Computational and Theoretical Investigations of 3 Bromo 4 Ethoxybenzaldehyde and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), B3LYP, MP2)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) with hybrid functionals like B3LYP, are instrumental in studying the electronic structure and properties of molecules. mahendrapublications.com These methods balance computational cost and accuracy, making them suitable for analyzing medium-sized molecules like substituted benzaldehydes.
Prediction of Geometric Parameters and Conformational Analysis
Computational methods are widely used to predict the geometric parameters (bond lengths, bond angles, and dihedral angles) of molecules. For analogues of 3-Bromo-4-ethoxybenzaldehyde, such as 4-methoxybenzaldehyde (B44291), DFT calculations with the B3LYP method and 6-311++G(d,p) basis set have been shown to reproduce experimental bond lengths and angles with reasonable accuracy. mahendrapublications.com Discrepancies between theoretical gas-phase calculations and experimental solid-state data can often be attributed to intermolecular interactions in the crystal lattice. mahendrapublications.com
Conformational analysis of substituted benzaldehydes is crucial as the orientation of the aldehyde and other substituents can influence the molecule's properties. For instance, in 3-fluoro-4-methoxybenzaldehyde, DFT calculations revealed the coexistence of two stable conformers (cis and trans) that differ in the orientation of the aldehyde group relative to the fluorine substituent. researchgate.net Similarly, for this compound, the rotation around the C-C bond connecting the aldehyde group to the benzene (B151609) ring and the rotation within the ethoxy group are the primary conformational variables. The planarity of the benzaldehyde (B42025) group with the aromatic ring is generally favored due to conjugation. Computational studies can determine the relative energies of these conformers, identifying the most stable structures on the potential energy surface. mahendrapublications.com
Table 1: Predicted Geometric Parameters for Benzaldehyde Analogues Note: This table presents representative data for analogous compounds, as specific theoretical data for this compound is not extensively published. The values demonstrate the typical accuracy of DFT/B3LYP calculations compared to experimental X-ray diffraction data.
| Parameter | Compound Analogue | Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) | Reference |
|---|---|---|---|---|
| C-C (ring) bond length (Å) | 4-Methoxybenzaldehyde | 1.393 - 1.472 | 1.382 - 1.455 | mahendrapublications.com |
| C=O bond length (Å) | 4-Methoxybenzaldehyde | ~1.21 | ~1.20 | mahendrapublications.com |
| C-Br bond length (Å) | 4-Bromobenzaldehyde | ~1.91 | ~1.90 | mdpi.com |
| C-C-C (ring) bond angle (°) | 4-Methoxybenzaldehyde | ~118 - 122 | ~118 - 122 | mahendrapublications.com |
Analysis of Electronic Properties (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential (MESP))
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For substituted benzaldehydes, the HOMO-LUMO gap is influenced by the nature of the substituents. mahendrapublications.com The electron-donating ethoxy group and the electron-withdrawing bromine atom in this compound would have competing effects on the electron density of the aromatic ring, influencing the energies of the frontier orbitals.
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In benzaldehyde derivatives, the most negative potential (typically colored red) is localized around the carbonyl oxygen atom, making it a site for electrophilic attack. The regions of positive potential (blue) are generally found around the hydrogen atoms, particularly the aldehydic hydrogen. mahendrapublications.com The presence of the electronegative bromine atom would also influence the electrostatic potential map.
Spectroscopic Correlations and Vibrational Analysis (e.g., FTIR, Raman, NMR, UV-Vis)
Theoretical calculations are essential for the assignment and interpretation of experimental spectra. By calculating vibrational frequencies (FTIR, Raman), chemical shifts (NMR), and electronic transitions (UV-Vis), a direct comparison with experimental data can be made.
For substituted benzaldehydes like 3-chloro-4-methoxybenzaldehyde (B1194993) and 2-bromo-4-chlorobenzaldehyde, DFT calculations have been successfully used to assign the fundamental vibrational modes. researchgate.netresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical method. Key vibrational modes for this compound would include the C=O stretching of the aldehyde group, C-Br stretching, C-O-C stretching of the ethoxy group, and various aromatic C-C and C-H vibrations.
Similarly, theoretical calculations of NMR chemical shifts using methods like Gauge-Independent Atomic Orbital (GIAO) can aid in the structural elucidation of complex molecules. researchgate.net Time-dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions, often showing good agreement with experimental results. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Benzaldehyde derivatives have been investigated as inhibitors for various enzymes. For example, substituted benzaldehydes have been studied as inhibitors of phenoloxidase and enzymes related to Alzheimer's disease. mdpi.comnih.gov Molecular docking studies of these compounds help to elucidate the interactions between the ligand and the active site of the protein. mdpi.com For this compound, the carbonyl oxygen can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. The bromine atom could potentially engage in halogen bonding with electron-rich residues in the active site. mdpi.comnih.gov Docking simulations would allow for the prediction of binding affinity and the identification of key interacting amino acid residues, providing a rationale for its potential biological activity. nih.gov
Analysis of Intermolecular Interactions, including Hydrogen Bonding
Intermolecular interactions govern the physical properties of molecules in the solid state, such as their crystal packing and melting point. For substituted benzaldehydes, a variety of weak interactions, including C-H···O hydrogen bonds, π-π stacking, and halogen bonding, play a significant role in their supramolecular assembly. nih.gov
Crystal structure analyses of various halogenated benzaldehyde derivatives show that C-H···O interactions involving the aldehyde group are a common and stabilizing feature. nih.govnih.gov Additionally, the presence of a bromine atom in this compound introduces the possibility of halogen bonding (C-Br···O or C-Br···N), a directional non-covalent interaction that can significantly influence crystal packing. nih.govosti.gov π-π stacking interactions between the benzene rings of adjacent molecules are also frequently observed. nih.gov The interplay of these different intermolecular forces dictates the final three-dimensional structure of the molecular crystal. nih.gov
Q & A
Q. What are the common synthetic routes for 3-bromo-4-ethoxybenzaldehyde, and how can purity be optimized?
The compound is typically synthesized via bromination of 4-ethoxybenzaldehyde or ethoxylation of 3-bromobenzaldehyde derivatives. For example, bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN) can yield high regioselectivity. Purity optimization involves chromatography (silica gel, ethyl acetate/hexane systems) and recrystallization from ethanol . Monitoring reaction progress via TLC or HPLC ensures minimal byproducts.
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- NMR : H NMR (δ ~10.0 ppm for aldehyde proton, δ ~4.1 ppm for ethoxy group) and C NMR (δ ~190 ppm for carbonyl) confirm functional groups .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O of ethoxy) .
- Mass Spectrometry : Molecular ion peak at m/z 229.07 (CHBrO) .
Q. How can crystallographic data resolve ambiguities in structural assignments?
Single-crystal X-ray diffraction provides definitive bond lengths, angles, and dihedral angles. For example, SHELX software can refine structures, revealing deviations in ethoxy group orientation or bromine positioning, which NMR alone may not resolve .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction mechanisms involving this compound?
Contradictions (e.g., unexpected regioselectivity in cross-coupling reactions) require iterative validation:
- Control Experiments : Compare outcomes with/without catalysts or ligands.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and electronic effects of bromine/ethoxy groups .
- Kinetic Studies : Monitor intermediate formation via in-situ IR or stopped-flow techniques .
Q. What strategies improve yield in multi-step syntheses using this compound as a key intermediate?
- Protection/Deprotection : Use TBS or acetyl groups to shield the aldehyde during bromination or ethoxylation .
- Catalysis : Pd-catalyzed coupling (Suzuki, Heck) for aryl functionalization; optimize ligand choice (e.g., SPhos for steric hindrance mitigation) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility in SNAr reactions .
Q. How do steric and electronic effects of bromine/ethoxy substituents influence reactivity?
- Steric Effects : The ethoxy group at C4 hinders nucleophilic attack at C3, favoring meta-substitution in electrophilic reactions.
- Electronic Effects : Bromine (electron-withdrawing) deactivates the ring, while ethoxy (electron-donating) directs electrophiles to C5/C6. Competitive effects require Hammett analysis or kinetic isotope studies .
Q. What methodologies assess the stability of this compound under varying conditions?
- Thermal Stability : TGA/DSC to determine decomposition temperatures.
- Photostability : UV-Vis monitoring under light exposure (e.g., 254 nm).
- Hydrolytic Stability : pH-dependent studies (e.g., aldehyde oxidation in acidic/basic media) .
Applications in Drug Development
Q. How is this compound utilized in designing bioactive molecules?
It serves as a precursor for:
- Antimicrobial Agents : Schiff base derivatives (e.g., condensation with hydrazides) .
- Kinase Inhibitors : Functionalization via Sonogashira coupling to introduce arylacetylene moieties .
- Fluorescent Probes : Aldehyde group conjugation with amines for pH-sensitive dyes .
Data Analysis and Reporting
Q. What statistical approaches validate reproducibility in synthetic protocols?
- Design of Experiments (DoE) : Taguchi or factorial designs to identify critical variables (e.g., temperature, stoichiometry).
- Error Analysis : Calculate %RSD for triplicate runs and report confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
